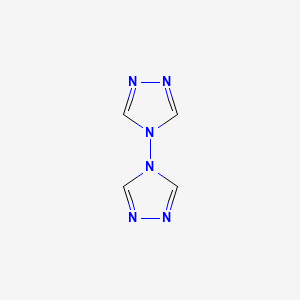

4,4'-联-4H-1,2,4-三唑

描述

“4,4’-Bi-4H-1,2,4-triazole” is a chemical compound with the molecular formula C4H4N6 . It is a type of triazole, a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 4H-1,2,4-triazoles, including “4,4’-Bi-4H-1,2,4-triazole”, often involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . In one approach, four nitroamino groups were successfully introduced into a bis-1,2,4-triazole backbone to pursue higher energetic performance .

Molecular Structure Analysis

The molecular structure of “4,4’-Bi-4H-1,2,4-triazole” is planar . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity . The average mass of the molecule is 136.115 Da, and the monoisotopic mass is 136.049744 Da .

科学研究应用

新型三唑衍生物:专利综述

4,4'-联-4H-1,2,4-三唑衍生物因其多样化的生物活性而受到探索,重点是抗炎、抗菌、抗肿瘤和抗病毒特性。各种三唑在制药市场上的成功引发了对这些化合物的新合成方法和生物学评估的兴趣。挑战包括在考虑绿色化学的情况下寻找更有效的制备方法,并解决新疾病和耐药细菌 (Ferreira et al., 2013)。

在低碳钢表面的吸附

一些 4H-三唑衍生物(例如 3,5-双(4-甲硫基苯基)-4H-1,2,4-三唑)因其在盐酸溶液中对低碳钢的腐蚀和溶解保护的有效性而受到研究。这些化合物表现出显着的抑制效率,效率顺序取决于抑制剂分子中存在的取代基 (Bentiss et al., 2007)。

在酸性介质中的缓蚀

4H-1,2,4-三唑衍生物在酸性环境中缓蚀低碳钢的效率已得到证实。这些化合物显示出很高的抑制效率,特别是在盐酸中,研究表明这些衍生物的吸附遵循朗缪尔吸附等温线 (Lagrenée et al., 2002)。

三唑的超分子相互作用

1,2,3-三唑(包括 4H-1,2,4-三唑衍生物)因其在配位和超分子化学中的多样超分子相互作用而受到研究。这些化合物促进阴离子的络合,并提供多种配位模式,有助于在阴离子识别、催化和光化学中的应用 (Schulze & Schubert, 2014)。

晶体结构和磁性

4H-1,2,4-三唑衍生物由于其配位模式和磁性,在基于分子的存储器件、显示器和光开关中具有潜在应用。它们的结构表现出显着的氢键和 π-π 相互作用,导致超分子网络 (Şahin et al., 2008)。

合成和生物活性

研究了 4H-1,2,4-三唑衍生物的各种合成方法和生物学性质,例如抗菌、抗真菌和抗肿瘤作用。这些化合物还在农业和工业中用作染料、缓蚀剂和光敏剂 (Khilkovets et al., 2022)。

安全和危害

未来方向

In the field of energetic material research, there is a focus on preparing high-energy-density materials (HEDMs) with performance comparable or superior to CL-20 . In response to this challenge, four nitroamino groups were successfully introduced into a bis-1,2,4-triazole backbone to pursue higher energetic performance . The resulting materials exhibit excellent physicochemical properties and improved thermal and mechanical stability . These tetranitroamino materials can be promising candidates for advanced HEDMs .

属性

IUPAC Name |

4-(1,2,4-triazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYNPUWAAJSGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342905 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bi-4H-1,2,4-triazole | |

CAS RN |

16227-15-9 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

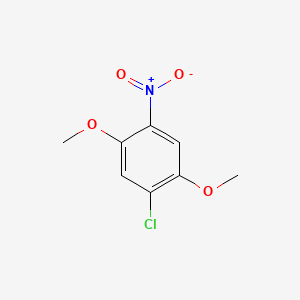

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)